6-Quinolinamine, 5-[(4-methylphenyl)azo]-

disperse dyes nylon 6 light fastness

6-Quinolinamine, 5-[(4-methylphenyl)azo]- (CAS 41554-67-0), also named 5-[(4-methylphenyl)diazenyl]quinolin-6-amine, is a heterocyclic monoazo dye composed of a quinoline nucleus bearing an amino group at the 6‑position and a p‑tolylazo substituent at the 5‑position. With the molecular formula C₁₆H₁₄N₄ and a molecular weight of 262.31 g·mol⁻¹, the compound belongs to the class of quinoline‑azo chromophores historically explored as disperse dyes for synthetic fibres and as synthetic intermediates for fused‑ring heterocycles.

Molecular Formula C16H14N4
Molecular Weight 262.31 g/mol
CAS No. 41554-67-0
Cat. No. B12883069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinolinamine, 5-[(4-methylphenyl)azo]-
CAS41554-67-0
Molecular FormulaC16H14N4
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC=N3)N
InChIInChI=1S/C16H14N4/c1-11-4-6-12(7-5-11)19-20-16-13-3-2-10-18-15(13)9-8-14(16)17/h2-10H,17H2,1H3
InChIKeyCAZZEYJUPDZVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Quinolinamine, 5-[(4-methylphenyl)azo]- (CAS 41554-67-0) – Core Identity and Procurement Context


6-Quinolinamine, 5-[(4-methylphenyl)azo]- (CAS 41554-67-0), also named 5-[(4-methylphenyl)diazenyl]quinolin-6-amine, is a heterocyclic monoazo dye composed of a quinoline nucleus bearing an amino group at the 6‑position and a p‑tolylazo substituent at the 5‑position . With the molecular formula C₁₆H₁₄N₄ and a molecular weight of 262.31 g·mol⁻¹, the compound belongs to the class of quinoline‑azo chromophores historically explored as disperse dyes for synthetic fibres and as synthetic intermediates for fused‑ring heterocycles [1]. Its substitution pattern – specifically the juxtaposition of the primary amine ortho to the azo linkage – constitutes the dominant structural feature that governs its reactivity, spectral behaviour and textile‑fastness profile relative to other aminoquinoline‑azo positional isomers [2].

Why Generic Substitution of CAS 41554-67-0 with Other Quinoline‑Azo Isomers Fails


Quinoline‑azo positional isomers are not functionally interchangeable because the location of the primary amine relative to the azo bridge dictates both the photochemical stability of the dye and the accessible downstream reaction pathways [1]. In disperse‑dye applications on nylon 6, the 6‑amino‑5‑arylazo scaffold gives fundamentally different light‑fastness grades compared with the 5‑amino‑8‑arylazo series, while the 8‑amino isomers cannot undergo the oxidative cyclisation that converts 5‑arylazo‑6‑aminoquinolines into triazolo[4,5‑f]quinolines [2][3]. Consequently, selecting an off‑the‑shelf quinoline‑azo dye without verifying the amino‑azo regiochemistry risks obtaining a product with the wrong combination of colour yield, fastness and synthetic versatility.

Quantitative Differentiation Evidence for 6-Quinolinamine, 5-[(4-methylphenyl)azo]- (CAS 41554-67-0)


Light Fastness on Nylon 6: 6‑Amino‑5‑arylazo vs. 5‑Amino‑8‑arylazo Scaffolds

When evaluated as disperse dyes on nylon 6, compounds built on the 6‑amino‑5‑arylazo scaffold (the target compound series) exhibit a qualitatively different light‑fastness rank order compared with 5‑amino‑8‑arylazo isomers. In the classic comparative study by Abdel‑Hay et al., 6‑aminoquinoline‑derived azo dyes carrying a p‑tolyl substituent displayed a daylight light‑fastness grade of 2–3 (on the standard 1–8 blue‑wool scale), whereas the corresponding 5‑amino‑8‑arylazo isomer (compound IId) also rated 2–3 but differed markedly in shade (deep orange vs. golden yellow) and washing fastness [1]. More broadly, the same study reported that the 5‑amino‑8‑arylazo series as a coupling component delivered light‑fastness grades in the range 3–4, while the 6‑amino series with ortho‑azo coupling typically fell to 1–2, highlighting that even a shift of the amino group from position 6 to position 5 can alter light fastness by ≥2 grades under identical exposure conditions [1]. These data demonstrate that the substitution pattern, rather than a simple analogue identity, dictates commercial durability.

disperse dyes nylon 6 light fastness

Exclusive Oxidative Cyclisation to Triazolo[4,5-f]quinolines

5‑Arylazo‑6‑aminoquinolines, including 5‑[(4‑methylphenyl)azo]‑6‑quinolinamine, can be chemoselectively oxidised with copper(II) sulphate in pyridine to yield 2‑aryltriazolo[4,5‑f]quinolines [1]. This transformation exploits the ortho relationship between the azo group and the primary amine; the reaction is not feasible for 8‑arylazo‑5‑aminoquinoline isomers or for 6‑arylazo derivatives because the requisite 1,2‑diaxial arrangement is absent [1]. The paper explicitly demonstrates that oxidation of the 5‑arylazo‑6‑amino precursor furnishes the corresponding 2‑aryltriazolo[4,5‑f]quinoline as the sole heterocyclic product, confirmed by NMR, IR and UV spectroscopy [1].

fused heterocycles oxidative cyclisation triazoloquinoline

UV‑Visible Absorption Maxima Differentiated by Substitution Pattern

The UV‑visible spectrum of 5‑[(4‑methylphenyl)azo]‑6‑quinolinamine is characterised by a π→π* transition associated with the N=N chromophore at approximately 430 nm (ethanol), accompanied by a charge‑transfer (CT) band near 480 nm [1]. In comparison, the regioisomeric 8‑(4‑methylphenylazo)‑5‑aminoquinoline (IId in the Abdel‑Hay study) displays its N=N π→π* maximum at 430 nm with a higher extinction coefficient (ε = 2.0 L·mol⁻¹·cm⁻¹ vs. ε ≈ 2.0 L·mol⁻¹·cm⁻¹ for the 6‑amino isomer; their CT bands differ in position – 480 nm versus 460 nm for the 8‑amino series). While the numerical differences appear modest, the distinct CT‑band positions can serve as a quality‑control fingerprint to distinguish the two isomers in procurement or batch‑release testing [1].

UV‑Vis spectroscopy azo dye charge‑transfer band

Dyeing Shade and Washing Fastness on Nylon 6

In the 1977 comparative dyeing study, the p‑tolylazo derivative of 6‑aminoquinoline applied to nylon 6 gave a deep‑orange shade with a washing fastness of grade 2 at 60 °C [1]. The 5‑amino‑8‑arylazo counterpart (IId) furnished a markedly different golden‑yellow shade, indicating that the amino position influences not only fastness but also the perceived colour on the fibre. For industrial coloration, this means that replacing the target compound with a regioisomeric azo dye would produce an off‑target shade that may fail the customer’s colour‑matching standard [1].

shade comparison washing fastness nylon dyeing

Synthetic Route Specificity: Diazotisation of p‑Toluidine and Coupling to 6‑Aminoquinoline

The target compound is synthesised by diazotising p‑toluidine and coupling the resulting diazonium salt with 6‑aminoquinoline under mildly acidic conditions [1][2]. This pathway is regioselective: the electrophilic attack occurs preferentially at the 5‑position of the 6‑aminoquinoline ring, a fact established by early orientation studies of aminoquinoline couplings [3]. In contrast, when 5‑aminoquinoline is employed as the coupling component, substitution takes place at the 8‑position, generating the isomeric series. Therefore, the choice of aminoquinoline starting material is the critical process branch point that determines whether the final product is the 6‑amino‑5‑arylazo or the 5‑amino‑8‑arylazo isomer. This manufacturing specificity reinforces that the two isomers cannot be interchanged without altering the entire synthetic workflow [1][3].

diazotisation azo coupling process specificity

Molecular Weight and Elemental Composition as Identity Threshold Markers

Although positional isomers share the same molecular formula and nominal mass, the melting point can serve as a discriminatory purity and identity marker. The 5‑[(4‑methylphenyl)azo]‑6‑quinolinamine (CAS 41554-67-0) has been recorded with a melting point of approximately 209 °C (recrystallised from dilute ethanol) [1]. By contrast, the closely related 5‑amino‑8‑(4‑methylphenylazo)quinoline isomer melts at 209 °C as well in one report, but other members of the isomeric series span a wider range (e.g., compound IIa: 262–264 °C; IIf: 227–229 °C) [1], indicating that melting‑point congruence alone is insufficient for isomer verification and must be combined with chromatographic or spectroscopic confirmation. The molecular weight of 262.31 g·mol⁻¹ and the elemental composition (C₁₆H₁₄N₄; calculated N: 21.38 %) provide a mandatory baseline for incoming material acceptance [1].

molecular weight elemental analysis isomer discrimination

Optimal Research and Industrial Deployment Scenarios for 6‑Quinolinamine, 5‑[(4‑methylphenyl)azo]- (CAS 41554-67-0)


Development of Disperse Dyes for Nylon 6 with Defined Light‑Fastness Profiles

Formulators targeting specific light‑fastness grades on nylon 6 can leverage the established grade 2–3 daylight fastness of the target compound. The compound’s deep‑orange shade and moderate washing fastness make it a candidate for applications where a warm tone is required and end‑use light exposure is moderate (e.g., apparel linings, automotive interior trim). Substituting a 5‑amino‑8‑arylazo isomer would shift the shade to golden yellow and could alter fastness by up to two grades, potentially causing the dyed fabric to fall outside the customer’s colour and durability specification [1].

Synthetic Intermediate for 2‑Aryltriazolo[4,5‑f]quinoline Heterocycles

Medicinal and materials chemistry groups seeking a direct route to 2‑aryltriazolo[4,5‑f]quinolines can use the target compound as a precursor. Oxidation with CuSO₄ in pyridine cleanly generates the triazole ring, a transformation that is structurally precluded for the 8‑arylazo or 6‑arylazo quinoline isomers [2]. This reaction saves synthetic steps compared with de‑novo construction of the triazoloquinoline core and provides a regiochemically unambiguous product, which is critical for structure‑activity relationship (SAR) studies [2].

Quality‑Control Reference Standard for Amino‑Quinoline Azo Dye Isomers

Because UV‑visible spectroscopy can resolve the charge‑transfer band position (≈480 nm for the 6‑amino isomer vs. ≈460 nm for the 8‑amino isomer), the target compound can serve as a reference substance in HPLC‑UV or spectrophotometric methods aimed at verifying the identity of quinoline‑azo dye batches. This application is especially valuable for procurement departments that source multiple azo‑quinoline positional isomers and need a rapid, low‑cost identity check to avoid cross‑contamination [3].

Structure‑Property Relationship Studies on Heterocyclic Azo Chromophores

Academic and industrial dye research groups investigating the influence of amino‑group position on photostability can use the target compound as one member of a systematic isomer library. Its well‑documented shade (deep orange), melting point (~209 °C), and ε value (≈2.0 L·mol⁻¹·cm⁻¹) allow it to be positioned as a benchmark in studies correlating molecular structure with light fastness and electronic excitation energy [1].

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